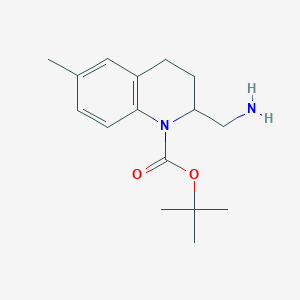

tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate

Description

tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate is a bicyclic amine derivative featuring a tetrahydroquinoline core modified with an aminomethyl group at position 2 and a methyl substituent at position 4. The tert-butyl carbamate group at position 1 enhances stability and modulates solubility.

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl 2-(aminomethyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-11-5-8-14-12(9-11)6-7-13(10-17)18(14)15(19)20-16(2,3)4/h5,8-9,13H,6-7,10,17H2,1-4H3 |

InChI Key |

KDDADEZXEDTSBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(CC2)CN)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halides, alkoxides, dimethylformamide.

Major Products Formed:

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with different nucleophiles.

Scientific Research Applications

Chemistry: tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate specific molecular pathways is of particular interest in drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include hydroxylated tetrahydroquinolines and indole derivatives (). Key structural differences and similarities are outlined below:

Key Observations :

- Polarity : Hydroxyl and hydroxymethyl groups () increase hydrophilicity, whereas the methyl and pyrrolidinyl groups (Target Compound, ) enhance lipophilicity.

- Reactivity: The aminomethyl group in the target compound offers nucleophilic reactivity for further derivatization, unlike the hydroxyl groups in analogs.

Key Observations :

Physicochemical and Spectroscopic Properties

Target Compound vs. tert-Butyl (S)-6-(3-(pyrrolidin-1-yl)pent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate ():

- NMR: The target compound’s aminomethyl group would show δ ~2.8–3.2 ppm (¹H) and δ ~40–50 ppm (¹³C), distinct from the pyrrolidinyl-pentenyl substituent’s alkene (δ ~5.2 ppm, ¹H) and quaternary carbons.

- Optical Activity : The (S)-configured compound in has [α]D²⁸ = -2.0 (CHCl₃), whereas the target compound’s stereochemistry is unspecified.

Biological Activity

tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS No. 1695192-15-4) is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its potential biological activities. The structure of this compound suggests various pharmacological applications due to the presence of functional groups that can interact with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 276.37 g/mol

- CAS Number : 1695192-15-4

Biological Activities

Research indicates that tetrahydroquinoline derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Compounds similar to tert-butyl tetrahydroquinolines have shown promising results against various cancer cell lines. For instance, studies have reported significant cytotoxic effects and modulation of cell cycle phases in cancer cells, suggesting potential as anticancer agents .

- Antiviral Properties : Some derivatives have demonstrated antiviral activity against strains of human coronaviruses. This suggests that modifications to the tetrahydroquinoline structure can yield compounds with effective antiviral properties .

- Neuroprotective Effects : Preliminary studies indicate that certain tetrahydroquinoline derivatives may offer neuroprotective benefits, potentially through mechanisms involving modulation of oxidative stress and apoptosis in neuronal cells .

- Antiparasitic Activity : Research has identified tetrahydroquinoline derivatives with activity against drug-resistant strains of Plasmodium falciparum, the causative agent of malaria, highlighting their potential in treating parasitic infections .

1. Antitumor Activity Assessment

A recent study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on A2780 ovarian cancer cells. The most active compounds induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production, indicating a mechanism of action that could lead to apoptosis .

2. Antiviral Activity

In a comparative analysis, several tetrahydroquinoline derivatives were synthesized and tested for their antiviral efficacy against human coronaviruses HCoV-229E and HCoV-OC43. Results showed that specific modifications enhanced antiviral activity compared to traditional antiviral agents .

3. Neuroprotective Studies

Research focusing on the neuroprotective properties of tetrahydroquinoline derivatives revealed their ability to reduce oxidative stress markers in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases .

Data Table: Biological Activities of Related Tetrahydroquinoline Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.